molecular formula C15H13NO B13920963 2h-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl-

2h-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl-

Cat. No.: B13920963
M. Wt: 223.27 g/mol
InChI Key: STUSWSPQKLNHNS-UHFFFAOYSA-N
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Description

2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indole core with a phenyl group and a methyl group attached. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . This method yields the desired indole derivative with high efficiency.

Industrial Production Methods

In industrial settings, the production of 2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.

    Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

Scientific Research Applications

2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme functions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor functions, and influence cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Indolinone: Another indole derivative with similar structural features but different functional groups.

    Oxindole: A closely related compound with an oxygen atom in the indole ring.

    2-Oxoindoline: Similar to oxindole but with additional functional groups.

Uniqueness

2H-Indol-2-one,1,3-dihydro-1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-methyl-3-phenyl-3H-indol-2-one

InChI

InChI=1S/C15H13NO/c1-16-13-10-6-5-9-12(13)14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3

InChI Key

STUSWSPQKLNHNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3

Origin of Product

United States

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